Aldicarb
Overview
Description
Aldicarb is a carbamate insecticide that is widely used in agriculture. It is the active substance in the pesticide Temik and is effective against a variety of pests including thrips, aphids, spider mites, lygus, fleahoppers, and leafminers. This compound is primarily used as a nematicide . It is a potent cholinesterase inhibitor, which prevents the breakdown of acetylcholine in the synapse .
Mechanism of Action
Target of Action
Aldicarb, a carbamate insecticide, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
This compound acts as a cholinesterase inhibitor , preventing the breakdown of acetylcholine in the synapse . Its structure is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase . This leads to an accumulation of acetylcholine at the synaptic cleft, causing overstimulation of cholinergic pathways .
Biochemical Pathways
The primary biochemical effect of this compound and its metabolites is the inhibition of acetylcholinesterase, leading to a rapid accumulation of acetylcholine at the synaptic cleft . This overstimulation of cholinergic pathways results in central and peripheral toxicities .
Pharmacokinetics
This compound is readily absorbed through all exposure routes. It is quickly converted into this compound sulfoxide and then slowly oxidized to this compound sulfone in small amounts . This compound and its metabolites are transported to various tissues without signs of accumulation . In lactating animals, several this compound metabolites have been found in milk .
Result of Action
The accumulation of acetylcholine due to the inhibition of acetylcholinesterase by this compound leads to overstimulation of cholinergic pathways. This results in symptoms of cholinergic crisis such as nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting. These symptoms can eventually develop into tremors, convulsions, and death .
Action Environment
This compound is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . Its high water solubility and formulation as granules for incorporation beneath the soil allow it to disperse through the soil with soil moisture . Its high level of solubility restricts its use in certain areas where the water table is close to the surface .
Biochemical Analysis
Biochemical Properties
Aldicarb is a fast-acting cholinesterase inhibitor, causing rapid accumulation of acetylcholine at the synaptic cleft . The structure of this compound is similar to that of acetylcholine, which improves its binding to acetylcholinesterase in the body .
Cellular Effects
This compound has been shown to have an impact on the immune system. In a study, it was found that this compound exposure did not result in adverse effects on the immune system of mice .
Molecular Mechanism
This compound is a cholinesterase inhibitor which prevents the breakdown of acetylcholine in the synapse . This leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands, which can be fatal in high doses .
Temporal Effects in Laboratory Settings
This compound has been shown to have a high degree of persistence and a low potential for biodegradability . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on rats, it was found that this compound had an impact on cholinesterase activity, with the effects changing over time and with different dosages .
Metabolic Pathways
The basic metabolic pathway for this compound is the same in all species studied, including plants and a variety of vertebrates and invertebrates . This compound is rapidly oxidized to sulfoxide and sulfone .
Transport and Distribution
This compound is very soluble in water and highly mobile in soil . It moves with water from the application site into the soil at a constant concentration . In the soil, the chemicals react and also adsorb onto soil particles .
Subcellular Localization
While there is limited information available on the subcellular localization of this compound, studies on the Caenorhabditis elegans homolog of the M1/M3/M5 family of muscarinic acetylcholine receptors, GAR-3, have shown that these receptors localize to cell bodies where they are enriched at extrasynaptic regions
Preparation Methods
Aldicarb is synthesized through a multi-step process. The synthesis begins with the reaction of 2-methyl-2-(methylthio)propanal with hydroxylamine to form the oxime. This intermediate is then reacted with methyl isocyanate to produce this compound . Industrial production of this compound involves similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Aldicarb undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to this compound sulfoxide and further to this compound sulfone.
Hydrolysis: In the presence of water, this compound can hydrolyze to form this compound oxime and methyl isocyanate.
Reduction: This compound can be reduced to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or acids for hydrolysis. The major products formed from these reactions are this compound sulfoxide, this compound sulfone, and this compound oxime .
Scientific Research Applications
Aldicarb has several scientific research applications:
Comparison with Similar Compounds
Aldicarb is similar to other carbamate insecticides such as carbaryl and methomyl. this compound is unique in its high potency and effectiveness against a wide range of pests . Unlike some other carbamates, this compound is highly soluble in water, which restricts its use in areas with a high water table . Similar compounds include:
Properties
Key on ui mechanism of action |
The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ |
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CAS No. |
116-06-3 |
Molecular Formula |
C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |
InChI Key |
QGLZXHRNAYXIBU-UITAMQMPSA-N |
impurities |
Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |
SMILES |
CC(C)(C=NOC(=O)NC)SC |
Isomeric SMILES |
CC(C)(/C=N\OC(=O)NC)SC |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)SC |
Appearance |
Assay:≥98%A crystalline solid |
boiling_point |
Decomposes (NTP, 1992) decomposes |
Color/Form |
Crystals from isopropyl ether |
density |
1.195 at 77 °F (EPA, 1998) - Denser than water; will sink Specific gravity: 1.1950 at 25 °C 1.195 |
melting_point |
210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |
Key on ui other cas no. |
116-06-3 |
physical_description |
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |
Pictograms |
Acute Toxic; Environmental Hazard |
shelf_life |
Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C. Analysis ... indicated that this material had not changed under storage conditions for approx 4 years. Stable in neutral, acidic, & weakly alkaline media. |
solubility |
0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |
Synonyms |
Aldicarb ENT 27,093 ENT-27,093 ENT27,093 Temik UC 21,149 UC 21149 UC-21,149 UC-21149 UC21,149 UC21149 |
vapor_pressure |
Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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